molecular formula C18H34O2 B081720 12-Octadecenoic acid CAS No. 13126-38-0

12-Octadecenoic acid

Cat. No.: B081720
CAS No.: 13126-38-0
M. Wt: 282.5 g/mol
InChI Key: OXEDXHIBHVMDST-VOTSOKGWSA-N
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Description

12-Octadecenoic acid is an 18-carbon monounsaturated fatty acid (MUFA) with a double bond at the C12 position. Its methyl ester form (C₁₉H₃₆O₂) has been extensively studied in plant extracts, particularly in methanol extracts of Erythrina variegata, where it constitutes 37.31% of the phytochemical profile . Structural analysis via FT-IR and mass spectrometry (m/z = 296.487) confirms its identity, featuring 19 carbon atoms, 36 hydrogen atoms, and 2 oxygen atoms arranged in a planar 3D conformation . This compound exhibits notable bioactivity, including mosquitocidal effects against Anopheles stephensi and Culex quinquefasciatus, with higher efficacy than crude methanol extracts . Additionally, hydroxylated derivatives like 9,10,11-trihydroxy-12-octadecenoic acid are found in marine sponges (Stylissa carteri), suggesting roles in anti-inflammatory and anticancer pathways .

Properties

CAS No.

13126-38-0

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

(E)-octadec-12-enoic acid

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7H,2-5,8-17H2,1H3,(H,19,20)/b7-6+

InChI Key

OXEDXHIBHVMDST-VOTSOKGWSA-N

SMILES

CCCCCC=CCCCCCCCCCCC(=O)O

Isomeric SMILES

CCCCC/C=C/CCCCCCCCCCC(=O)O

Canonical SMILES

CCCCCC=CCCCCCCCCCCC(=O)O

Synonyms

12-octadecenoic acid
12-octadecenoic acid, (cis)-isomer
12-octadecenoic acid, (trans)-isomer
12-octadecenoic acid, sodium salt, (Z)-isomer
cis-12-octadecenoic acid
trans-12-octadecenoic acid

Origin of Product

United States

Chemical Reactions Analysis

Hydrogenation Reactions

Hydrogenation of 12-octadecenoic acid involves the addition of hydrogen across its double bond, yielding saturated octadecanoic acid (stearic acid). While direct thermodynamic data for this compound is limited, studies on structurally similar unsaturated fatty acids provide insights. For example, hydrogenation of cis-9-octadecenoic acid (oleic acid) exhibits the following enthalpy changes :

Reaction EquationΔ<sub>r</sub>H° (kJ/mol)Conditions
C<sub>18</sub>H<sub>34</sub>O<sub>2</sub> + H<sub>2</sub> → C<sub>18</sub>H<sub>36</sub>O<sub>2</sub>-123.6 ± 1.6Hexane solvent, liquid phase
C<sub>18</sub>H<sub>34</sub>O<sub>2</sub> + H<sub>2</sub> → C<sub>18</sub>H<sub>36</sub>O<sub>2</sub>-125.1 ± 0.8Hexane solvent, liquid phase

These values reflect the exothermic nature of hydrogenation, a key process in industrial fat hardening. The position of the double bond (C12 vs. C9) may slightly alter reaction kinetics but does not fundamentally change the mechanism .

Epoxidation Reactions

Epoxidation introduces an oxygen atom across the double bond, forming an epoxide derivative. In a study using linoleic acid (9,12-octadecadienoic acid), peracetic acid was employed to synthesize 9,10-epoxy-12-octadecenoic acid (leukotoxin) . Applied to this compound, analogous epoxidation would yield 12,13-epoxy-octadecanoic acid under similar conditions:

ReagentConditionsProduct(s)By-products
Peracetic acidRoom temperature, 24 hours12,13-Epoxy-octadecenoic acidIsomeric epoxide derivatives

This reaction is critical for producing epoxy fatty acids, which have applications in polymer chemistry and biomedical research .

Hydroxylation and Hydration Reactions

Hydroxylation introduces hydroxyl groups near the double bond. For example:

  • Microbial Hydroxylation : Lactobacillus plantarum metabolizes linoleic acid to 10-hydroxy-cis-12-octadecenoic acid (HYA), a reaction involving hydration at the Δ12 position . Applied to this compound, this could yield 10-hydroxy-12-octadecenoic acid.

  • Chemical Hydroxylation : Hydroxy-octadecenoic acids (e.g., 12-hydroxy-10E-octadecenoic acid) are synthesized via oxidative pathways, with toxicity linked to the proximity of hydroxyl and double bond groups .

Comparative Toxicity of Hydroxy Derivatives :

CompoundSurvival Time (Carp Fingerlings)Key Structural Feature
12-Hydroxy-10E-octadecenoic acid45 minutesHydroxyl adjacent to double bond
Ricinoleic acid (12-OH-9Z isomer)900 minutesHydroxyl one carbon away from double bond

The proximity of functional groups significantly enhances biological activity.

Microbial Metabolism and Biotransformation

This compound undergoes biotransformation by gut microbiota. Key pathways include:

  • Conversion to Hydroxy Derivatives : As seen with HYA, microbial enzymes hydrate the double bond, producing anti-inflammatory metabolites .

  • Epoxide Formation : Epoxy metabolites like leukotoxin influence physiological processes such as blood pressure regulation .

Comparison with Similar Compounds

Table 1: Structural Properties of 12-Octadecenoic Acid and Analogues

Compound Molecular Formula Double Bond Position(s) Functional Groups Key Features
This compound C₁₈H₃₄O₂ Δ12 Carboxylic acid Mosquitocidal activity; planar structure
9-Octadecenoic acid (Oleic acid) C₁₈H₃₄O₂ Δ9 Carboxylic acid Dominant in human adipose tissue (73% of octadecenoic acids)
Petroselinic acid C₁₈H₃₄O₂ Δ6 (cis-ω12) Carboxylic acid Polymorphic behavior; crystallizes in triclinic structures
trans-12-Octadecenoic acid C₁₈H₃₄O₂ Δ12 (trans) Carboxylic acid Trace amounts in human fat (3.2%); less studied
9,12-Octadecadienoic acid (Linoleic acid) C₁₈H₃₂O₂ Δ9, Δ12 Carboxylic acid Essential fatty acid; precursor for prostaglandins
10-Hydroxy-12-octadecenoic acid C₁₈H₃₄O₃ Δ12 Hydroxy, carboxylic acid Anti-inflammatory potential; isolated from Stylissa carteri

Key Observations:

  • Double Bond Position: The bioactivity of octadecenoic acids is highly dependent on double bond location. For example, 9-octadecenoic acid (oleic acid) is a major component of human fat, while this compound is rare in mammals but abundant in plant extracts .
  • Stereochemistry: The cis/trans configuration affects biological roles. Petroselinic acid (cis-Δ6) exhibits polymorphic phase behavior, while trans-12-octadecenoic acid is metabolically inert in humans .
  • Derivatives: Hydroxylation enhances bioactivity. 9,10,11-Trihydroxy-12-octadecenoic acid from marine sponges shows anticancer properties, whereas the methyl ester form of this compound is pesticidal .

Key Findings:

  • This compound: Demonstrated 37.31% abundance in E. variegata methanol extracts, outperforming crude extracts in larval mortality assays (LC₅₀ = 24.8 ppm for Cx. quinquefasciatus) .
  • Oleic Acid vs. This compound: Oleic acid dominates human metabolism (73% of octadecenoic acids), while this compound is a niche phytochemical with specialized pesticidal functions .
  • Linoleic Acid: A precursor for bioactive lipids like prostaglandins, contrasting with this compound’s role as a terminal metabolite in plant defense .

Pharmacological and Industrial Relevance

  • This compound Methyl Ester: Used in "green" mosquito control due to low mammalian toxicity .
  • Hydroxylated Derivatives: 9,10,11-Trihydroxy-12-octadecenoic acid from Stylissa carteri inhibits breast cancer cell proliferation via Mcl-1S protein modulation .
  • Petroselinic Acid : Industrial applications in lubricants and coatings due to its unique crystallization properties .

Q & A

Q. What catalytic systems are effective for stereoselective hydroxylation of this compound?

  • Methodological Answer : Biocatalytic hydroxylation using Pseudomonas spp. lipoxygenases introduces regio- and stereospecific hydroxy groups (e.g., 10S configuration). Chemical methods employ Sharpless asymmetric dihydroxylation (AD mix-α/β) for vic-diols (e.g., 9,10-dihydroxy derivatives). Chiral HPLC (Chiralpak IA column) confirms enantiomeric excess (>98%) .

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